molecular formula C29H34N10O3 B612131 PKI-402 CAS No. 1173204-81-3

PKI-402

Número de catálogo: B612131
Número CAS: 1173204-81-3
Peso molecular: 570.6 g/mol
Clave InChI: ZAXFYGBKZSQBIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PKI-402 es un inhibidor selectivo, reversible, ATP-competitivo de las fosfatidilinositol 3-quinasas de clase I y la diana mamífera de la rapamicina. Es conocido por su potente actividad antitumoral, particularmente en líneas celulares tumorales humanas derivadas de tejidos de mama, cerebro (gliomas), páncreas y cáncer de pulmón de células no pequeñas .

Mecanismo De Acción

PKI-402 ejerce sus efectos al inhibir la actividad de las fosfatidilinositol 3-quinasas de clase I y la diana mamífera de la rapamicina. Esta inhibición conduce a la supresión de las vías de señalización aguas abajo, incluida la fosforilación de Akt en treonina 308. La inhibición de estas vías da como resultado una reducción de la proliferación celular, la inducción de la apoptosis y la regresión tumoral .

Análisis Bioquímico

Biochemical Properties

PKI-402 plays a critical role in biochemical reactions by inhibiting class I phosphatidylinositol 3-kinases and mammalian target of rapamycin. This inhibition is achieved through a reversible, ATP-competitive mechanism. This compound interacts with various enzymes and proteins, including phosphatidylinositol 3-kinase-α, phosphatidylinositol 3-kinase-β, phosphatidylinositol 3-kinase-δ, phosphatidylinositol 3-kinase-γ, and mammalian target of rapamycin. The compound’s inhibitory effects on these enzymes lead to the suppression of downstream signaling pathways, particularly the phosphorylation of Akt at threonine 308 .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human tumor cell lines derived from breast, brain (glioma), pancreas, and non-small cell lung cancer tissues, this compound inhibits cell growth and induces apoptosis. The compound influences cell function by suppressing the phosphorylation of key signaling proteins, such as Akt, and inducing the cleavage of poly (ADP-ribose) polymerase, a marker for apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with class I phosphatidylinositol 3-kinases and mammalian target of rapamycin. By competitively inhibiting ATP binding to these enzymes, this compound effectively suppresses their kinase activity. This inhibition leads to a decrease in the phosphorylation of downstream effector proteins, such as Akt, which plays a pivotal role in cell survival and proliferation. Furthermore, this compound induces changes in gene expression, promoting pro-apoptotic pathways and inhibiting cell growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In xenograft models of breast, glioma, and non-small cell lung cancer, this compound has demonstrated dose-dependent antitumor activity. At higher doses, such as 100 mg/kg, this compound effectively reduces tumor volume and prevents regrowth for extended periods. At lower doses, the compound’s effects are less pronounced, and tumor regrowth occurs more rapidly. Toxic or adverse effects at high doses have been minimal, with preferential accumulation of this compound in tumor tissue and minimal impact on normal tissues .

Metabolic Pathways

This compound is involved in metabolic pathways related to the phosphatidylinositol 3-kinase/mammalian target of rapamycin signaling axis. The compound interacts with enzymes such as phosphatidylinositol 3-kinase-α, phosphatidylinositol 3-kinase-β, phosphatidylinositol 3-kinase-δ, phosphatidylinositol 3-kinase-γ, and mammalian target of rapamycin, leading to alterations in metabolic flux and metabolite levels. These interactions result in the suppression of key signaling pathways that regulate cell growth, proliferation, and survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound preferentially accumulates in tumor tissues, where it exerts its inhibitory effects on the phosphatidylinositol 3-kinase/mammalian target of rapamycin signaling pathway. This selective accumulation enhances the therapeutic efficacy of this compound while minimizing its impact on normal tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for its inhibitory effects on the phosphatidylinositol 3-kinase/mammalian target of rapamycin signaling pathway and its ability to induce apoptosis in tumor cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

PKI-402 se sintetiza mediante una serie de reacciones químicas que involucran la formación de su estructura central y la funcionalización posterior. La ruta sintética generalmente implica el uso de varios reactivos y catalizadores para lograr las transformaciones químicas deseadas. Los detalles específicos sobre la ruta sintética y las condiciones de reacción son de propiedad privada y no se divulgan públicamente .

Métodos de producción industrial

La producción industrial de this compound implica escalar la síntesis de laboratorio a una escala mayor, asegurando la consistencia y la pureza del producto final. Este proceso requiere la optimización de las condiciones de reacción, los métodos de purificación y las medidas de control de calidad para cumplir con los estándares de la industria .

Análisis De Reacciones Químicas

Tipos de reacciones

PKI-402 sufre varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción como la temperatura, la presión y la elección del solvente se optimizan para lograr las transformaciones deseadas .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Breast Cancer Treatment

Mechanism of Action:
PKI-402 targets the PI3K/Akt/mTOR signaling pathway, which is often activated in breast cancer, leading to treatment resistance and tumor progression. By inhibiting this pathway, this compound enhances the sensitivity of cancer cells to radiation therapy.

Key Findings:

  • In studies involving breast cancer cell lines, this compound demonstrated significant cytotoxic effects. When combined with radiation therapy, it inhibited colony formation in MCF-7 cells and increased apoptotic cell death compared to radiation alone .
  • The compound was shown to suppress the phosphorylation of Akt and induce markers of apoptosis (cleaved poly(ADP-ribose) polymerase) in tumor models .

Case Study Data:
A study reported that this compound reduced tumor volume in MDA-MB-361 xenograft models from 260 mm³ to 129 mm³ after administration at a dosage of 100 mg/kg for five days. This treatment also prevented tumor regrowth for up to 70 days .

Ovarian Cancer Treatment

Mechanism of Action:
In ovarian cancer models, this compound disrupts the balance of Bcl-2 family proteins by promoting the degradation of Mcl-1 through autophagy. This mechanism is crucial as Mcl-1 is often overexpressed in various cancers and contributes to resistance against apoptosis.

Key Findings:

  • Research indicated that this compound effectively inhibited the growth of ovarian cancer cells by inducing autophagic degradation of Mcl-1 .

Broad Antitumor Efficacy

Diverse Cancer Types:
this compound has shown efficacy against multiple tumor types beyond breast and ovarian cancers, including:

  • Brain Tumors: It inhibited growth in glioma cell lines and xenograft models.
  • Non-Small Cell Lung Cancer: Similar inhibitory effects were observed in lung cancer models .

In Vitro and In Vivo Studies:
The compound has been tested across various human tumor cell lines derived from breast, brain, pancreas, and lung tissues. It consistently suppressed key signaling proteins that promote cell growth and survival .

Summary Table of Applications

Cancer TypeMechanism of ActionKey Findings
Breast CancerInhibition of PI3K/Akt/mTOR pathwayIncreased radiosensitivity; reduced tumor volume in xenografts; enhanced apoptosis .
Ovarian CancerAutophagic degradation of Mcl-1Inhibitory effects on cell growth through modulation of Bcl-2 family proteins .
Brain TumorsDual inhibition of PI3K/mTOREffective against glioma cell lines; significant growth inhibition observed .
Non-Small Cell Lung CancerSimilar mechanisms as aboveDemonstrated antitumor activity across various lung cancer models .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de PKI-402

This compound es único debido a su inhibición equipotente de las fosfatidilinositol 3-quinasas y la diana mamífera de la rapamicina, lo que lo convierte en una herramienta valiosa en la investigación del cáncer. Su capacidad para inducir la apoptosis y suprimir el crecimiento tumoral en varios modelos de cáncer destaca su potencial como agente terapéutico .

Actividad Biológica

PKI-402 is a dual inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical in the regulation of cell growth, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in various cancers due to its ability to inhibit tumor growth and induce apoptosis in cancer cell lines.

This compound functions as a selective, reversible, ATP-competitive inhibitor targeting class I PI3K isoforms, particularly PI3K-α, and mTOR. The compound exhibits equipotent inhibition against PI3K-α mutants, with an IC50 value of approximately 2 nmol/L. It also inhibits other PI3K isoforms (PI3K-β, PI3K-δ, and PI3K-γ) at higher concentrations (3 to 8-fold) compared to PI3K-α. Additionally, this compound has demonstrated an IC50 of 3 nmol/L against mTOR .

In Vitro Efficacy

In vitro studies have shown that this compound effectively inhibits the growth of various human tumor cell lines originating from breast, glioma (brain), pancreas, and non-small cell lung cancer (NSCLC). Notably, it has been shown to suppress phosphorylation of critical downstream effectors such as Akt at T308, correlating with reduced cell viability and increased apoptosis markers like cleaved poly(ADP-ribose) polymerase (PARP) .

Table 1: In Vitro Activity of this compound on Tumor Cell Lines

Cell LineTumor TypeIC50 (nmol/L)Apoptosis Induction
MDA-MB-361Breast Cancer30Yes
U87MGGliomaNot specifiedYes
A549Lung CancerNot specifiedYes
Panc-1Pancreatic CancerNot specifiedYes

In Vivo Efficacy

This compound has been tested in various xenograft models. In the MDA-MB-361 breast cancer model, administration of this compound at a dose of 100 mg/kg daily for five days resulted in a significant reduction in tumor volume from 260 mm³ to 129 mm³ and prevented tumor regrowth for up to 70 days post-treatment. The compound's preferential accumulation in tumor tissue while sparing normal tissues like heart and lung was noted, indicating a favorable therapeutic index .

Case Studies and Recent Research

Recent studies have explored the potential of this compound in enhancing radiosensitivity in breast cancer cells. When combined with irradiation (IR), this compound significantly inhibited colony formation in MCF-7 cells and increased apoptotic cell death compared to IR alone. This suggests that this compound may serve as an effective adjunct therapy in radiotherapy for breast cancer .

Table 2: Effects of this compound on Radiosensitivity

TreatmentCell LineColony Formation Inhibition (%)Apoptosis Induction
This compound + IRMCF-7SignificantYes
IR OnlyMCF-7ModerateNo
This compound + IRMDA-MB-231MinimalNo

Propiedades

IUPAC Name

1-[4-(3-ethyl-7-morpholin-4-yltriazolo[4,5-d]pyrimidin-5-yl)phenyl]-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N10O3/c1-3-39-27-24(34-35-39)26(37-16-18-42-19-17-37)32-25(33-27)20-4-8-22(9-5-20)30-29(41)31-23-10-6-21(7-11-23)28(40)38-14-12-36(2)13-15-38/h4-11H,3,12-19H2,1-2H3,(H2,30,31,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXFYGBKZSQBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657809
Record name N-{4-[3-Ethyl-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]phenyl}-N'-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173204-81-3
Record name PKI-402
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173204813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[3-Ethyl-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]phenyl}-N'-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PKI-402
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5XSH56P2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PKI-402
Reactant of Route 2
Reactant of Route 2
PKI-402
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
PKI-402
Reactant of Route 4
Reactant of Route 4
PKI-402
Reactant of Route 5
Reactant of Route 5
PKI-402
Reactant of Route 6
Reactant of Route 6
PKI-402

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.